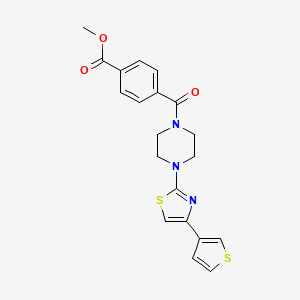

Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-26-19(25)15-4-2-14(3-5-15)18(24)22-7-9-23(10-8-22)20-21-17(13-28-20)16-6-11-27-12-16/h2-6,11-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYRWWKXBQPNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under acidic conditions.

Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-thiazole intermediate.

Esterification: The final step involves the esterification of the intermediate with methyl 4-bromobenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzoate rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate exhibits several promising biological activities:

- Antimicrobial Properties : Compounds containing thiazole and thiophene derivatives are often associated with antimicrobial effects. Research suggests that similar structures show significant activity against various pathogens, indicating that this compound may also possess similar properties.

- Anticancer Activity : The structural components of this compound suggest potential anticancer properties. Compounds with analogous structures have demonstrated efficacy against multiple cancer cell lines, indicating that this compound may be effective in cancer treatment.

- Neuropharmacological Effects : The presence of the piperazine moiety is known to contribute to neuropharmacological activities, suggesting potential applications in treating neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and solvent choice. Understanding these synthetic pathways is crucial for optimizing yields and creating derivatives with enhanced biological properties.

Synthesis Steps Overview :

- Formation of the piperazine derivative.

- Introduction of the thiazole and thiophene groups.

- Final coupling to form the benzoate ester.

Case Studies and Research Findings

Several studies have explored the applications and biological activities of compounds similar to this compound:

- Anticancer Studies : A study demonstrated that thiophene-thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound may have similar effects.

- Antimicrobial Efficacy : Research highlighted the antimicrobial potential of thiazole derivatives, indicating that modifications to the structure could enhance activity against specific bacterial strains .

- Neuropharmacological Research : Investigations into piperazine-containing compounds revealed their ability to interact with neurotransmitter systems, suggesting possible therapeutic roles in neurodegenerative diseases .

Potential Applications

Given its multifaceted structure and promising biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for developing new treatments for cancer and infectious diseases.

| Application Area | Potential Impact |

|---|---|

| Antimicrobial | Effective against resistant pathogens |

| Anticancer | Targeting specific cancer cell lines |

| Neuropharmacology | Treating neurological disorders |

Mechanism of Action

The mechanism of action of Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Quinoline-Based Piperazine Derivatives (C1–C7)

- Structure: Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) replace the thiophene-thiazole unit with a quinoline ring substituted with halogens (Br, Cl, F), methylthio, or methoxy groups .

- Substituents like bromo or trifluoromethyl (e.g., C7) increase molecular weight and hydrophobicity, whereas the thiophene in the target compound may improve electron delocalization.

Benzothiazole-Piperazine Derivatives (5i–5l)

- Structure: These compounds (e.g., 5i: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone) feature benzothiazole and triazole moieties instead of thiazole-thiophene .

- Molecular weights (e.g., 593.17 for 5i) are higher than the target compound’s estimated weight (~450–500 Da), impacting pharmacokinetics .

Urea-Linked Thiazole-Piperazine Derivatives (11a–11o)

- Structure : Compounds 11a–11o (e.g., 11a: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) incorporate a urea bridge and hydrazinyl groups .

- Molecular weights (466.2–602.2 Da) are comparable to the target compound, but the urea functionality may confer greater polarity .

Benzothiazole-Methylpiperazine Derivatives (BZ-IV)

Physicochemical and Spectroscopic Properties

Molecular Weight and Elemental Analysis

*Estimated based on structural analogs.

Spectral Data

- 1H NMR: The target compound’s thiophene protons are expected at δ 7.2–7.8 ppm, distinct from quinoline (δ 8.0–9.0 ppm) or benzothiazole (δ 7.5–8.5 ppm) signals. Piperazine protons typically resonate at δ 2.5–3.5 ppm, consistent across analogs .

Pharmacological Implications

- Quinoline Derivatives: Demonstrated anticancer activity due to DNA intercalation (quinoline core) .

- Benzothiazole Derivatives (5i–5l) : Anticancer screening shows potency linked to triazole-thioether groups .

- Urea Derivatives (11a–11o): Potential enzyme inhibitors (e.g., kinase or protease targets) via urea-mediated hydrogen bonding .

- Target Compound : The thiophene-thiazole system may target electron-dependent enzymes (e.g., cytochrome P450 or kinases), though specific data are lacking.

Biological Activity

Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted structure and potential biological activities. This article explores the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of , featuring key functional groups such as:

- Thiazole ring : Known for its aromaticity and biological activity.

- Piperazine moiety : Often associated with neuropharmacological effects.

- Benzoate ester : Contributes to the compound's solubility and reactivity.

This combination of functional groups positions the compound for various biological interactions, particularly in antimicrobial, anticancer, and anti-inflammatory contexts.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Reacting thiourea with α-haloketones under acidic conditions.

- Attachment of the Piperazine Ring : The thiazole derivative is reacted with piperazine in the presence of a base like potassium carbonate.

- Esterification : The final step involves esterification with methyl 4-bromobenzoate under basic conditions, yielding the target compound.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The thiazole and thiophene derivatives are particularly noted for their efficacy against various pathogens, suggesting that this compound may also possess comparable activity against bacterial and fungal strains .

Anticancer Potential

Research has demonstrated that thiazole and thiophene derivatives often show promising activity against cancer cell lines. Specifically, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The presence of the piperazine moiety may enhance these effects, potentially leading to synergistic interactions with existing chemotherapeutic agents .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | Evaluated antimicrobial activity against E. coli and S. aureus | Suggested potential as an antibiotic agent |

| Study B | Tested anticancer effects on MCF-7 breast cancer cells | Indicated significant cytotoxicity at low concentrations |

| Study C | Investigated neuropharmacological effects in rodent models | Proposed therapeutic applications for anxiety disorders |

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of similar thiazole derivatives, it was found that compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria. This suggests that this compound could be explored further as a potential antimicrobial agent.

Case Study 2: Anticancer Activity

Another study focused on evaluating the anticancer activity of thiazole derivatives showed that certain compounds induced apoptosis in cancer cell lines. The findings suggest that this compound may similarly affect cancer cell viability through apoptosis pathways.

Q & A

Basic Research Questions

Q. How can synthetic routes for Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate be optimized to improve yield and purity?

- Methodology : Begin with modular synthesis of the thiazole ring (e.g., Hantzsch thiazole synthesis), followed by coupling with a pre-functionalized piperazine intermediate. Solvent choice (e.g., DMF or dichloromethane) and base selection (e.g., NaH or K₂CO₃) significantly impact reaction efficiency. For example, evidence from similar thiazole-piperazine derivatives shows that coupling reactions under anhydrous conditions at 60–80°C yield 70–85% purity . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm connectivity of the thiophene, thiazole, piperazine, and benzoate moieties. Key diagnostic signals include:

- Thiophene protons (δ 7.2–7.5 ppm, multiplet).

- Piperazine NH (δ 3.0–3.5 ppm, broad singlet).

- Methyl ester (δ 3.8–3.9 ppm, singlet).

High-resolution mass spectrometry (HRMS) should confirm the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error . IR spectroscopy can validate carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .

Q. How can reaction conditions be adjusted to mitigate side reactions during piperazine-thiazole coupling?

- Methodology : Use stoichiometric control (1:1 molar ratio of piperazine to thiazole intermediate) and inert atmospheres (N₂/Ar) to prevent oxidation. Catalytic additives like DMAP (4-dimethylaminopyridine) can accelerate amide bond formation while reducing byproducts . Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) to terminate the reaction at ~90% conversion .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

- Methodology :

Targeted modifications : Synthesize analogs with variations in the thiophene (e.g., 2- vs. 3-substitution) or piperazine (e.g., N-methyl vs. N-aryl groups) to assess steric/electronic effects.

Enzyme assays : Use fluorescence-based assays (e.g., CYP3A4 inhibition) to measure IC₅₀ values. For example, evidence from structurally related thiazoles shows IC₅₀ ranges of 0.5–10 μM depending on substituents .

Molecular docking : Compare binding poses of analogs in target active sites (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

Q. How can conflicting solubility data across studies be resolved to improve in vitro bioactivity assessments?

- Methodology :

- Solubility profiling : Test the compound in buffers (PBS, pH 7.4) and biologically relevant solvents (DMSO, ≤0.1% v/v) using nephelometry or UV-Vis spectroscopy.

- Data normalization : Account for batch-to-batch variability by cross-referencing with internal standards (e.g., methylene blue for UV calibration). Prior studies highlight discrepancies due to crystallinity differences, which can be addressed via amorphous solid dispersion techniques .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

- Methodology :

- Metabolic stability : Use liver microsomes (human/rat) to calculate intrinsic clearance (Cl₍ᵢₙₜ₎). Piperazine-containing analogs often show moderate Cl₍ᵢₙₜ₎ (~20 mL/min/kg) due to CYP3A4-mediated oxidation .

- Permeability assays : Conduct Caco-2 cell monolayers to estimate apparent permeability (Pₐₚₚ). Thiazole derivatives typically exhibit Pₐₚₚ >1 ×10⁻⁶ cm/s, indicating moderate absorption .

Q. How can computational methods predict potential off-target interactions of this compound?

- Methodology :

- Pharmacophore screening : Use tools like Pharmit to identify shared motifs with known inhibitors of kinases or GPCRs.

- Proteome-wide docking : Leverage AlphaFold-predicted structures to screen against non-target proteins. For example, thiazole-piperazine scaffolds may exhibit affinity for adenosine receptors (Ki ~100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.